molecular formula C10H8BrNO2S B13876466 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13876466
M. Wt: 286.15 g/mol
InChI Key: TZFVSZPVNLOKFP-UHFFFAOYSA-N
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Description

7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a thienopyridine core with a bromo substituent at position 7, an ethyl group at position 5, and a carbaldehyde functional group at position 2. Its structure is characterized by fused aromatic and non-aromatic rings, which confer unique electronic and steric properties. The carbaldehyde group at C2 serves as a reactive site for further chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C10H8BrNO2S/c1-2-12-4-8(11)9-7(10(12)14)3-6(5-13)15-9/h3-5H,2H2,1H3

InChI Key

TZFVSZPVNLOKFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C=O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor thieno[3,2-c]pyridine compound, followed by the introduction of an ethyl group and the formation of the aldehyde functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and thieno[3,2-c]pyridine core may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 7-bromo-4-oxothieno[3,2-c]pyridine derivatives. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name R Group (C5) Substituent at C2 Key Applications/Studies
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (Target) Ethyl Carbaldehyde Intermediate for drug discovery
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde Methyl Carbaldehyde Unreported (PubChem entry)
Methyl 7-bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbimidate Butyl Carbimidate (methyl ester) Bromodomain inhibitor (BRD7/BRD9)

Key Observations:

  • Alkyl Chain Length (C5):
    • The ethyl group in the target compound balances lipophilicity and steric bulk compared to the methyl (smaller, less hydrophobic) and butyl (larger, more hydrophobic) analogs. This affects solubility, crystallinity, and biological activity.
    • In the butyl analog (compound 52), the longer alkyl chain enhances membrane permeability but may reduce aqueous solubility, as seen in its use for bromodomain inhibition .
  • Functional Group at C2:
    • The carbaldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation), unlike the carbimidate group in compound 52, which is tailored for covalent interactions with biological targets .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystallography Tools:
    Structural elucidation of such compounds relies on tools like SHELX for refinement and ORTEP-3 for graphical representation . For example, the ethyl group’s steric effects might influence crystal packing compared to the methyl or butyl analogs.

  • In contrast, the carbimidate group in compound 52 may engage in weaker van der Waals interactions, as inferred from graph-set analysis methodologies .

Biological Activity

The compound 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound belonging to the thieno[3,2-c]pyridine class. Its unique chemical structure includes a bromine atom at the 7-position, an ethyl group at the 5-position, a carbonyl group at the 4-position, and an aldehyde functional group at the 2-position. This combination of functional groups is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H7BrN2OS
  • Molecular Weight : 283.14 g/mol
  • CAS Number : 1714146-63-0

Structural Characteristics

The structural features of 7-bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde can be summarized as follows:

PositionSubstituent
2Aldehyde
4Carbonyl
5Ethyl group
7Bromine atom

Biological Activity

Research indicates that compounds within the thieno[3,2-c]pyridine class exhibit various biological activities. The biological implications of 7-bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde include:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of microbial pathogens.
  • Antiviral Properties : Some derivatives demonstrate potential as antiviral agents, particularly against herpesviruses.
  • Anticancer Effects : Certain thieno[3,2-c]pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of various thieno[3,2-c]pyridine derivatives, including those similar to 7-bromo-5-ethyl-4-oxo. Results indicated significant activity against Gram-positive and Gram-negative bacteria.
    Compound NameActivity
    7-Bromo-5-methyl-4-oxo-thieno[3,2-c]pyridineAntimicrobial
    6-Bromo-thieno[3,2-c]pyridineAntiviral
    5-Ethyl-thieno[3,2-c]pyridinAnticancer
  • Antiviral Research :
    • Research highlighted the effectiveness of thieno[3,2-c]pyridine derivatives in inhibiting herpes simplex virus (HSV) replication in vitro. The presence of bromine and ethyl groups was noted to enhance antiviral potency.
  • Anticancer Investigation :
    • A study published in PubMed reported that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.

The biological activity of 7-bromo-5-ethyl-4-oxo can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The carbonyl and aldehyde groups may play a role in enzyme inhibition mechanisms relevant to microbial and viral replication.
  • Cellular Interaction : The compound's structure allows for potential interactions with cellular receptors or enzymes involved in cancer cell proliferation.

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